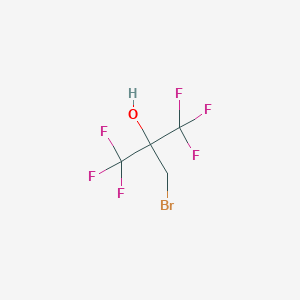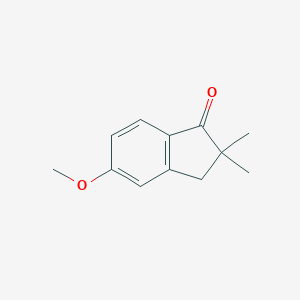
5-Methoxy-2,2-dimethylindanone
描述
5-Methoxy-2,2-dimethylindanone, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological processes of the human body. The purpose of
科学研究应用
5-Methoxy-2,2-dimethylindanone has been used in scientific research to study its effects on the human body. It has been shown to have psychoactive properties, and it has been used as a model compound to study the mechanism of action of other psychoactive drugs. 5-Methoxy-2,2-dimethylindanone has also been used to study the effects of psychoactive drugs on the brain and nervous system.
作用机制
The mechanism of action of 5-Methoxy-2,2-dimethylindanone is not fully understood, but it is believed to act as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This activation of serotonin receptors is thought to be responsible for the psychoactive effects of 5-Methoxy-2,2-dimethylindanone.
生化和生理效应
5-Methoxy-2,2-dimethylindanone has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation and reward processing. 5-Methoxy-2,2-dimethylindanone has also been shown to increase heart rate and blood pressure, and it can cause changes in body temperature and respiration rate.
实验室实验的优点和局限性
The advantages of using 5-Methoxy-2,2-dimethylindanone in lab experiments include its ability to act as a model compound for studying the effects of other psychoactive drugs, its ability to activate serotonin receptors in the brain, and its ability to increase the levels of serotonin and dopamine. However, the limitations of using 5-Methoxy-2,2-dimethylindanone in lab experiments include its psychoactive properties, which can make it difficult to control for confounding variables, and its potential for causing adverse effects on the human body.
未来方向
There are a number of future directions for research on 5-Methoxy-2,2-dimethylindanone. One area of research is to study the effects of 5-Methoxy-2,2-dimethylindanone on specific serotonin receptor subtypes, which could lead to the development of new drugs for the treatment of mood disorders. Another area of research is to study the long-term effects of 5-Methoxy-2,2-dimethylindanone on the brain and nervous system, which could help to identify potential risks associated with its use. Finally, research could be done to develop new synthesis methods for 5-Methoxy-2,2-dimethylindanone that are more efficient and environmentally friendly.
属性
CAS 编号 |
124688-06-8 |
|---|---|
产品名称 |
5-Methoxy-2,2-dimethylindanone |
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
5-methoxy-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6H,7H2,1-3H3 |
InChI 键 |
ZENPNFPJVPODJW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)OC)C |
规范 SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)OC)C |
同义词 |
2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-ONE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

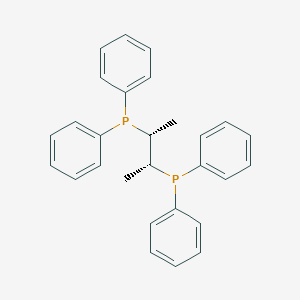
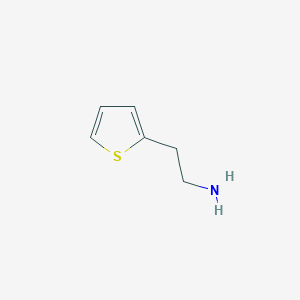
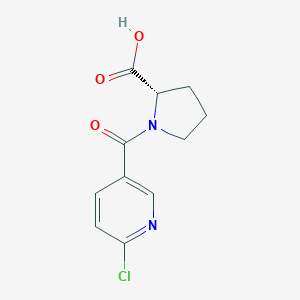
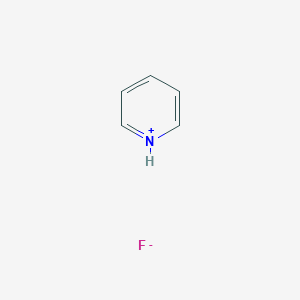
![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)
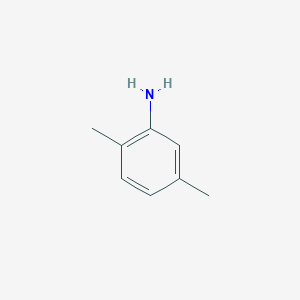
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
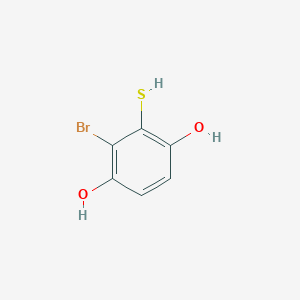
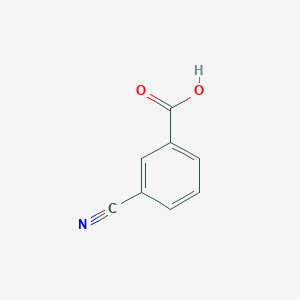
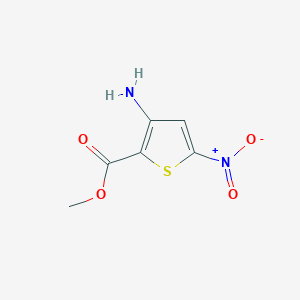
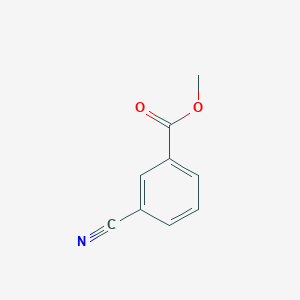
![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)
